molecular formula C12H16N4O B1489078 3-Azido-1-(3-phenoxypropyl)azetidine CAS No. 2097991-98-3

3-Azido-1-(3-phenoxypropyl)azetidine

Cat. No.: B1489078
CAS No.: 2097991-98-3
M. Wt: 232.28 g/mol
InChI Key: TTYFRGMLZUJXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(3-phenoxypropyl)azetidine is a chemical compound characterized by its azide functional group and a phenoxypropyl side chain. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(3-phenoxypropyl)azetidine typically involves the reaction of azido-1-propanol with phenoxypropyl halides under nucleophilic substitution conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability and safety. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(3-phenoxypropyl)azetidine undergoes various types of chemical reactions, including:

  • Oxidation: The azide group can be oxidized to form nitro compounds.

  • Reduction: The azide group can be reduced to form amines.

  • Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amines with the corresponding azido group reduced.

  • Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-Azido-1-(3-phenoxypropyl)azetidine has several applications in scientific research:

  • Chemistry: It is used in click chemistry reactions, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), which is valuable for labeling and modifying biomolecules.

  • Biology: The compound is utilized in bioconjugation techniques to study protein interactions and cellular processes.

  • Industry: The compound is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Azido-1-(3-phenoxypropyl)azetidine exerts its effects involves its azide group, which can undergo cycloaddition reactions with alkynes. This reaction is facilitated by the strain in the alkyne, leading to the formation of a triazole ring. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biomolecules through its azide group.

Comparison with Similar Compounds

  • 3-Azido-1-propanol: Similar azide-containing compound used in click chemistry.

  • 3-Azido-1-propene: Another azide-containing compound with different reactivity.

  • Bis-MPA monomers with azide group: Used in dendrimer synthesis.

Uniqueness: 3-Azido-1-(3-phenoxypropyl)azetidine is unique due to its phenoxypropyl side chain, which imparts different chemical properties and reactivity compared to other azide-containing compounds. This side chain enhances its utility in various chemical and biological applications.

Properties

IUPAC Name

3-azido-1-(3-phenoxypropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-15-14-11-9-16(10-11)7-4-8-17-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYFRGMLZUJXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCOC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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